molecular formula C20H15N3OS B5693086 N-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)naphthalene-1-carboxamide

N-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)naphthalene-1-carboxamide

Cat. No.: B5693086
M. Wt: 345.4 g/mol
InChI Key: PXHROHQPZJGGMK-UHFFFAOYSA-N
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Description

N-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)naphthalene-1-carboxamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)naphthalene-1-carboxamide typically involves the reaction of 5-phenyl-1,3,4-thiadiazol-2-amine with naphthalene-1-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions . The resulting product is then purified using column chromatography to obtain the desired compound in high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)naphthalene-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)naphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it has been shown to inhibit the activity of certain kinases involved in cancer cell proliferation . Additionally, the compound can induce oxidative stress in microbial cells, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)naphthalene-1-carboxamide is unique due to its naphthalene-1-carboxamide moiety, which imparts distinct chemical and biological properties. This structural feature enhances its ability to interact with specific molecular targets, making it a promising candidate for various applications in medicinal chemistry and materials science .

Properties

IUPAC Name

N-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3OS/c1-23(20-22-21-18(25-20)15-9-3-2-4-10-15)19(24)17-13-7-11-14-8-5-6-12-16(14)17/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXHROHQPZJGGMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=NN=C(S1)C2=CC=CC=C2)C(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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